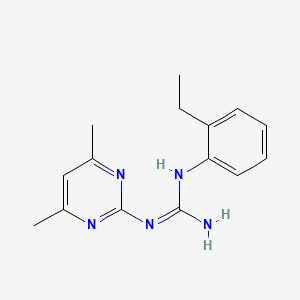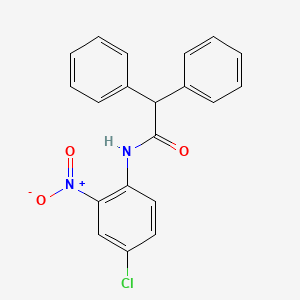
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2,4,6-trimethylbenzamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture. It belongs to the family of benzamide herbicides and is used to control the growth of weeds in various crops, including cotton, soybean, peanuts, and corn. Clomazone is a selective herbicide, which means it only targets specific weeds and does not harm the crops.
Mécanisme D'action
Clomazone works by inhibiting the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, Clomazone can cause stunting and discoloration of leaves, but these effects are usually temporary.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone is a widely used herbicide in agriculture, and its effectiveness has been demonstrated in numerous studies. However, its use in lab experiments is limited due to its high toxicity to aquatic organisms. Additionally, Clomazone can interfere with the growth of some plant species, which can affect the results of experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding Clomazone. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Investigating the effects of Clomazone on non-target organisms, such as soil microbes and insects.
3. Studying the molecular mechanisms of Clomazone resistance in weeds.
4. Developing new formulations of Clomazone that are more effective and have lower environmental impact.
5. Investigating the potential of Clomazone as a lead compound for the development of new herbicides.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis, which leads to the death of susceptible plants. While Clomazone has been shown to be effective in controlling weeds in agriculture, its use in lab experiments is limited due to its high toxicity to aquatic organisms. There are several areas of research that could be explored in the future regarding Clomazone, including developing new synthesis methods, investigating its effects on non-target organisms, and studying its potential as a lead compound for the development of new herbicides.
Méthodes De Synthèse
Clomazone can be synthesized using various methods, including the reaction between 2,4,6-trimethylbenzoyl chloride and 5-chloro-2-pyridylamine. Another method involves the reaction between 2,4,6-trimethylbenzoic acid and 5-chloro-2-pyridylamine, followed by the addition of thionyl chloride.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the biosynthesis of carotenoids, which are essential pigments in plants. This inhibition leads to the death of weeds that are susceptible to Clomazone.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(11(3)7-9)15(19)18-13-5-4-12(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGZPUSFPEMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5362542.png)
![(4R)-4-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-L-prolinamide](/img/structure/B5362548.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)
![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5362563.png)
![1,6-dimethyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5362570.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![1-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5362589.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362598.png)

![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)
![4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5362632.png)